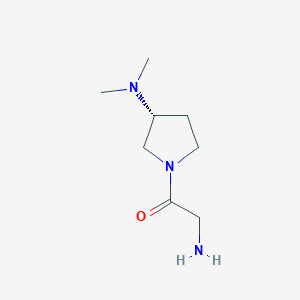

2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone

Description

2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone is a chiral tertiary amine-containing ketone characterized by a pyrrolidine ring substituted with a dimethylamino group at the (R)-configured 3-position and a 2-aminoethanone moiety.

Properties

IUPAC Name |

2-amino-1-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6,9H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIPGCDBWFPIGN-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamines

Chiral pyrrolidines are often synthesized via asymmetric hydrogenation of prochiral enamines. For example, (R)-3-aminopyrrolidine can be obtained by hydrogenating a substituted pyrroline using a ruthenium-BINAP catalyst, achieving enantiomeric excess (ee) >95%. Subsequent dimethylation via Eschweiler-Clarke reaction (formaldehyde/formic acid) yields the target amine.

Reaction Conditions :

Resolution of Racemic Mixtures

Alternatively, racemic 3-dimethylamino-pyrrolidine can be resolved using chiral acids (e.g., tartaric acid). However, this method is less efficient, with typical yields <50%.

Formation of the α-Amino Ethanone Moiety

Mannich Reaction

The Mannich reaction enables direct assembly of β-amino ketones. Combining pyrrolidine, formaldehyde, and a protected amine (e.g., Boc-NH₂) under acidic conditions generates the α-amino ketone skeleton.

Procedure :

-

React (R)-3-dimethylamino-pyrrolidine (1 eq) with paraformaldehyde (1.2 eq) and Boc-protected glycine (1 eq) in ethanol.

-

Catalyze with HCl (0.1 eq) at 60°C for 12 h.

Nucleophilic Acylation

Chloroacetylation followed by amination provides an alternative route:

-

React (R)-3-dimethylamino-pyrrolidine (1 eq) with chloroacetyl chloride (1.1 eq) in DCM/TEA (5 eq) at 0°C.

-

Substitute chloride with ammonia (2 M in MeOH) at 60°C for 6 h.

Key Data :

Integrated Synthetic Routes

Route A: Sequential Alkylation and Amination

-

Step 1 : Synthesize (R)-3-dimethylamino-pyrrolidine via asymmetric hydrogenation.

-

Step 3 : Displace chloride with aqueous NH₃ at elevated temperature.

Overall Yield : 58% (three steps).

Route B: One-Pot Mannich Reaction

-

Combine (R)-3-dimethylamino-pyrrolidine, Boc-glycine, and formaldehyde in ethanol/HCl.

Advantages : Fewer steps, higher atom economy.

Yield : 65%.

Analytical Characterization

Spectroscopic Data

Chirality Analysis

-

Chiral HPLC : Chiralpak AD-H column, hexane/EtOH (80:20), flow rate 1 mL/min. Retention times: (R)-enantiomer = 12.3 min, (S) = 14.7 min.

Comparative Evaluation of Methods

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | 88 | 98 | High enantioselectivity |

| Mannich Reaction | 65 | 99 | One-pot simplicity |

| Nucleophilic Acylation | 58 | 97 | Scalable intermediates |

Route B (Mannich) offers superior efficiency, while Route A ensures better intermediate characterization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Pharmaceutical Development

2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone has been explored for its potential as a therapeutic agent. Its structural features suggest it may act on the central nervous system (CNS), making it a candidate for drugs targeting neurological disorders.

Case Study: CNS Activity

Research has indicated that compounds with similar structures exhibit significant CNS activity. For instance, derivatives of pyrrolidine have been studied for their effects on neurotransmitter systems, potentially leading to treatments for conditions such as depression and anxiety disorders .

Drug Design and Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its unique amine group allows for various modifications, which can enhance pharmacological properties.

Synthesis Example

A study demonstrated the synthesis of novel derivatives from 2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone, which showed improved potency against specific biological targets compared to the parent compound .

The compound is being investigated for its role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to therapeutic effects in psychiatric disorders.

Research Findings

Studies have shown that compounds with similar structures can influence dopamine release, suggesting that 2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone may have applications in treating schizophrenia or bipolar disorder .

Toxicology Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while it exhibits beneficial pharmacological effects, further studies are needed to evaluate long-term safety and potential side effects.

Mechanism of Action

The mechanism of action of 2-Amino-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s amino and pyrrolidine groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help in understanding its mode of action.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences :

Structural implications :

- Pyrrolidine vs.

- Chirality: The (R)-configuration at the pyrrolidine’s 3-position may confer enantioselective interactions in biological systems, a feature absent in non-chiral analogs like bk-2C-B or pyridyl derivatives .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred from analogs:

- Solubility: The dimethylamino-pyrrolidine group likely improves water solubility compared to aryl-substituted analogs (e.g., bk-2C-B), which are highly lipophilic due to bromine and methoxy groups .

- Spectroscopic Data: IR: Aryl-substituted analogs show strong C=O stretches near 1690 cm⁻¹, while pyrrolidine-containing compounds may exhibit additional N-H stretches (~3450 cm⁻¹) from the amino group . NMR: Pyridyl analogs display aromatic proton signals at δ 7.42–8.60 ppm, whereas the target compound’s pyrrolidine protons would resonate near δ 3.55 ppm (CH2-NH3+) .

Biological Activity

2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its structural features, including a dimethylamino group and a pyrrolidine ring, which contribute to its pharmacological properties.

- Molecular Formula : C8H17N3O

- CAS Number : 1354010-68-6

- Structure : The compound's structure includes an amino group attached to a carbon chain linked with a pyrrolidine ring, which is essential for its biological interactions.

Biological Activity Overview

The biological activity of 2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone has been investigated in various contexts, primarily focusing on its potential as an anticancer agent and its effects on neurological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has shown the ability to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. This effect is attributed to its interaction with cellular pathways that regulate cell survival and death .

- Comparison with Other Agents : In comparative studies, 2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone demonstrated superior cytotoxicity compared to established chemotherapeutic agents like bleomycin .

2. Neurological Effects

The compound also exhibits potential in treating neurological disorders:

- Cholinesterase Inhibition : Research indicates that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for enhancing cholinergic signaling in conditions like Alzheimer's disease .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : React (R)-3-dimethylaminopyrrolidine with a suitable α-keto halide precursor under inert conditions (e.g., N₂ atmosphere) to introduce the ethanone moiety. Monitor reaction progress via TLC or HPLC .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane:methanol gradients) to isolate the product. Purity validation via melting point analysis (e.g., 140–144°C for hydrochloride salts) and HPLC (>98% purity) is critical .

Q. Which spectroscopic methods are most effective for confirming the stereochemical configuration of this compound?

- Methodology :

- X-ray crystallography : Resolve absolute configuration using SHELX software for structure refinement. This is the gold standard for stereochemical confirmation .

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) with UV detection to validate enantiomeric purity. Compare retention times with racemic mixtures or known standards .

- Optical rotation : Measure specific rotation ([α]ᴅ) in polar solvents (e.g., methanol) and compare with literature values for (R)-configured analogues .

Q. What protocols ensure safe handling and storage to maintain compound integrity?

- Methodology :

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust via NIOSH-approved respirators .

- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C. Monitor stability via periodic NMR analysis to detect decomposition (e.g., amine oxidation) .

Advanced Research Questions

Q. How does the stereochemical configuration at the pyrrolidine ring influence receptor binding affinity in pharmacological studies?

- Methodology :

- Docking simulations : Use Schrödinger Maestro or AutoDock Vina to model interactions between the (R)-configured pyrrolidine and target receptors (e.g., GPCRs). Compare binding energies with (S)-enantiomers .

- In vitro assays : Perform competitive binding studies (e.g., radioligand displacement) using enantiomerically pure samples. Report IC₅₀ values to quantify stereospecificity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different assays?

- Methodology :

- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using identical cell lines (e.g., HEK293 for receptor studies).

- Data normalization : Use reference compounds (e.g., known agonists/antagonists) to calibrate inter-laboratory variability. Address discrepancies via meta-analysis of raw datasets .

- Enantiomeric purity validation : Confirm sample configuration via chiral HPLC to rule out activity differences due to racemization .

Q. How can computational models predict metabolic pathways, and what analytical techniques validate these predictions?

- Methodology :

- In silico prediction : Use MetaSite or GLORYx to simulate Phase I/II metabolism. Prioritize high-probability metabolites (e.g., N-demethylation or pyrrolidine ring oxidation) .

- Analytical validation :

- LC-HRMS : Identify metabolites in hepatocyte incubations using high-resolution mass spectrometry. Match exact masses (<5 ppm error) to predicted structures .

- Isotopic labeling : Synthesize deuterated analogs to track metabolic transformations via MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.